3-methoxy-4-phenylmethoxyaniline
Overview
Description
m-Anisidine, 4-(benzyloxy)-: is a bioactive chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.279 g/mol . It is primarily used for research purposes and is not intended for human or veterinary use . The compound is characterized by its solid powder form and high purity (>98%) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Anisidine, 4-(benzyloxy)- typically involves the Suzuki–Miyaura coupling reaction . This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules .
Industrial Production Methods: Industrial production of m-Anisidine, 4-(benzyloxy)- may involve custom synthesis due to the technical challenges and high costs associated with its production . The lead time for custom synthesis can range from 2 to 4 months .
Chemical Reactions Analysis
Types of Reactions: m-Anisidine, 4-(benzyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for nucleophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions include various substituted anisidines and quinone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: m-Anisidine, 4-(benzyloxy)- is used as a building block for synthesizing more complex organic molecules . It is particularly valuable in the synthesis of bioactive natural products and conducting polymers .
Biology: In biological research, the compound is used to study the interactions and effects of various bioactive molecules . It serves as a model compound for understanding the behavior of similar bioactive chemicals.
Medicine: While not used directly in medicine, m-Anisidine, 4-(benzyloxy)- is employed in medicinal chemistry research to develop new therapeutic agents .
Industry: The compound finds applications in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance . It is also used as an antioxidant and ultraviolet absorber .
Mechanism of Action
The mechanism of action of m-Anisidine, 4-(benzyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for integrins, which are proteins involved in cell adhesion and signaling . Additionally, it may inhibit certain enzymes, such as phospholipase A2, which plays a role in the hydrolysis of phospholipids .
Comparison with Similar Compounds
m-Anisidine: A related compound with similar chemical properties but lacking the benzyloxy group.
p-Anisidine: Another isomer with the methoxy group in the para position.
o-Anisidine: An isomer with the methoxy group in the ortho position.
Uniqueness: m-Anisidine, 4-(benzyloxy)- is unique due to the presence of the benzyloxy group, which imparts specific chemical and physical properties.
Properties
IUPAC Name |
3-methoxy-4-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICKPCCDIZRANX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934843 | |
Record name | 4-(Benzyloxy)-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15382-71-5 | |
Record name | m-Anisidine, 4-(benzyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015382715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Benzyloxy)-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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